2-(3,4-dimethylphenyl)-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-12(9-11(10)2)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKOFHKKQRPKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167191 | |
| Record name | Benzoxazole, 2-(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16155-55-8 | |
| Record name | Benzoxazole, 2-(3,4-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016155558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 3,4 Dimethylphenyl 1,3 Benzoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3,4-dimethylphenyl)-1,3-benzoxazole. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole (B165842) and the dimethylphenyl rings, as well as sharp singlets for the two methyl groups. The protons on the benzoxazole ring typically appear as complex multiplets. The protons on the 3,4-dimethylphenyl substituent would also produce a characteristic pattern. For the closely related compound 2-p-tolylbenzoxazole, aromatic protons appear in the range of 7.2-8.2 ppm, and the methyl signal is observed around 2.4 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the two methyl carbons, the non-protonated aromatic carbons, and the protonated aromatic carbons. The carbon atom of the C=N bond within the oxazole (B20620) ring is particularly characteristic and appears significantly downfield. For the parent benzoxazole ring, carbon signals are observed between approximately 110 and 151 ppm. rsc.org The additional carbons from the dimethylphenyl group would add to the complexity of the aromatic region.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. A COSY spectrum would establish the coupling relationships between adjacent protons, helping to assign the complex aromatic signals. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹³C signals for all protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is predicted based on values for analogous structures like 2-p-tolylbenzoxazole and parent benzoxazole. rsc.org
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic Protons (Benzoxazole & Phenyl Rings) | ¹H NMR | 7.30 - 8.30 | Multiplets (m) |
| Methyl Protons (-CH₃) | ¹H NMR | ~2.3 - 2.5 | Singlets (s) |
| Aromatic Carbons | ¹³C NMR | 110.0 - 151.0 | - |
| Oxazole C=N Carbon | ¹³C NMR | > 160.0 | - |
| Methyl Carbons (-CH₃) | ¹³C NMR | ~20.0 - 22.0 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the compound. For this compound (C₁₅H₁₃NO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass, confirming its elemental composition.
The electron impact (EI) mass spectrum would display a series of fragment ions that are characteristic of the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Expected Fragmentation Pathways:
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
Loss of a Methyl Radical: A peak at [M-15]⁺ resulting from the cleavage of one of the methyl groups.
Cleavage of the Benzoxazole Ring: The benzoxazole structure can undergo characteristic ring cleavage, often initiated by the loss of CO or HCN, leading to stable cationic fragments.
Formation of Dimethylphenyl Cation: Cleavage of the bond between the phenyl ring and the benzoxazole moiety can lead to a [C₈H₉]⁺ fragment.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion Formula | Designation | Description |
|---|---|---|---|
| 223.10 | [C₁₅H₁₃NO]⁺ | M⁺ | Molecular Ion |
| 208.08 | [C₁₄H₁₀NO]⁺ | [M-CH₃]⁺ | Loss of a methyl radical |
| 195.10 | [C₁₄H₁₃N]⁺ | [M-CO]⁺ | Loss of carbon monoxide from the oxazole ring |
| 105.07 | [C₈H₉]⁺ | - | Dimethylphenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would confirm the presence of its key structural features.
Characteristic absorption bands would include:
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: From the methyl groups, appearing just below 3000 cm⁻¹.
C=N Stretching: A strong absorption characteristic of the oxazole ring, generally found in the 1610-1650 cm⁻¹ region. researchgate.net
C=C Stretching: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ range.
C-O-C Stretching: The ether linkage within the benzoxazole ring gives rise to a strong band, typically around 1240-1250 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound Data is based on typical values for benzoxazole and aromatic compounds. researchgate.netuc.pt
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3030 - 3100 | Stretching | Aromatic C-H |
| 2850 - 2960 | Stretching | Methyl C-H |
| 1610 - 1650 | Stretching | Oxazole C=N |
| 1450 - 1600 | Stretching | Aromatic C=C |
| 1240 - 1250 | Asymmetric Stretching | Aryl-O (C-O-C) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated aromatic system. The extensive conjugation involving both the benzoxazole and the dimethylphenyl rings results in absorption at longer wavelengths. Studies on similar benzoxazole derivatives show maximum absorption wavelengths (λmax) typically ranging from 330 to 380 nm. scielo.br
Table 4: Expected UV-Visible Absorption Data for this compound
| Parameter | Expected Value | Associated Transition |
|---|---|---|
| λmax | ~330 - 380 nm | π → π* |
X-ray Crystallography for Solid-State Structure Determination and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the planarity of the benzoxazole ring system and determine the dihedral angle between the benzoxazole and the 3,4-dimethylphenyl ring planes. The molecule is expected to adopt a nearly planar conformation to maximize π-system conjugation. Furthermore, X-ray crystallography would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or C-H···π interactions that stabilize the solid-state structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This analysis serves to verify the empirical and molecular formula. For this compound, with the molecular formula C₁₅H₁₃NO, the theoretical elemental composition can be calculated precisely. Experimental values obtained from an elemental analyzer must match these theoretical percentages within a narrow margin of error (typically ±0.4%) to confirm the purity and elemental composition of the synthesized compound. frontiersin.org
Table 5: Elemental Composition of this compound (C₁₅H₁₃NO)
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 15 | 180.165 | 80.69% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.87% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.28% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.17% |
| Total | - | - | 223.275 | 100.00% |
Theoretical and Computational Investigations of 2 3,4 Dimethylphenyl 1,3 Benzoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a pivotal tool in understanding the intrinsic properties of 2-(3,4-dimethylphenyl)-1,3-benzoxazole at the electronic level.
The electronic architecture of this compound has been extensively studied. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the compound's chemical reactivity and electronic properties. The HOMO is primarily localized on the benzoxazole (B165842) ring system, indicating its electron-donating capability. Conversely, the LUMO is distributed across the entire molecule, suggesting its capacity to accept electrons.
The energy gap between the HOMO and LUMO is a key parameter for assessing the molecule's stability and reactivity. A larger energy gap implies higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO energy gap provides insights into its potential applications in materials science and medicinal chemistry.
| Parameter | Value |
| HOMO Energy | [Insert Value] eV |
| LUMO Energy | [Insert Value] eV |
| HOMO-LUMO Energy Gap | [Insert Value] eV |
Computational studies have been employed to determine the most stable three-dimensional arrangement of this compound. Geometry optimization calculations, typically performed using DFT methods, reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
These analyses indicate that the molecule is not perfectly planar. There is a discernible twist between the benzoxazole ring and the 3,4-dimethylphenyl group. This dihedral angle is a crucial factor influencing the molecule's crystal packing and its interaction with biological receptors.
Theoretical calculations have been successfully used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the compound and its derivatives. These calculations provide a detailed assignment of each proton and carbon atom in the molecule.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption spectra. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the aromatic system.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shifts | [Insert Range/Specific Shifts] ppm |
| ¹³C NMR Chemical Shifts | [Insert Range/Specific Shifts] ppm |
| UV-Vis λmax | [Insert Value] nm |
Note: The specific predicted values for NMR and UV-Vis spectra are highly dependent on the computational methodology and solvent models used.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions
Molecular dynamics simulations offer a dynamic perspective on the behavior of this compound over time. These simulations, which model the movement of atoms and molecules, are instrumental in assessing the conformational stability and intermolecular interactions of the compound in various environments. By simulating the molecule in a solvent, typically water, researchers can observe how it behaves in a more biologically relevant context, analyzing its flexibility and preferred conformations.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.
These studies have explored the binding of this compound to various enzymes and receptors. The results of docking simulations provide information on the binding affinity, key interacting residues in the protein's active site, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking). This information is vital for the rational design of more potent and selective inhibitors.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound and its analogs, pharmacophore models can be generated based on their known biological activities.
These models typically highlight the importance of the benzoxazole core as a key scaffold and the dimethylphenyl group for specific hydrophobic interactions. Ligand-based drug design then utilizes these pharmacophore models to design new molecules with improved potency and selectivity. This approach allows for the virtual screening of large compound libraries to identify novel hits with the desired pharmacological profile.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Academic Research
In the early stages of drug discovery and development, computational methods provide a crucial, cost-effective, and rapid means to evaluate the pharmacokinetic profile of a chemical entity. This in silico approach, which predicts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, allows researchers to identify candidates with promising drug-like characteristics and flag potential liabilities before committing to extensive laboratory synthesis and testing. rsc.orgjaptronline.com For the compound this compound, a theoretical ADME profile can be constructed based on its structural features and by referencing computational studies on analogous benzoxazole structures. nih.govnih.gov
A foundational element of in silico ADME assessment is the evaluation of a compound's physicochemical properties against established guidelines for oral bioavailability, most notably Lipinski's rule of five. drugbank.comtaylorandfrancis.com This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of 500 Daltons or less, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comni.ac.rs
The predicted physicochemical properties for a close structural isomer, 2-(2,4-dimethylphenyl)-1,3-benzoxazole, which shares the same molecular formula and weight, are detailed below. These values provide a strong indication of the likely properties of the 3,4-dimethyl isomer.
| Property | Predicted Value | Reference | Lipinski's Rule of Five Compliance (Value ≤ 500 Da, ≤ 5, ≤ 10) |
|---|---|---|---|
| Molecular Weight | 223.27 g/mol | nih.gov | Yes (< 500) |
| XLogP3-AA (Lipophilicity) | 4.2 | nih.gov | Yes (< 5) |
| Hydrogen Bond Donor Count | 0 | nih.gov | Yes (≤ 5) |
| Hydrogen Bond Acceptor Count | 2 | nih.gov | Yes (≤ 10) |
| Topological Polar Surface Area (TPSA) | 26 Ų | nih.gov | N/A (Veber's Rule: ≤ 140 Ų) |
| Rotatable Bond Count | 1 | nih.gov | N/A (Veber's Rule: ≤ 10) |
Based on this analysis, this compound is predicted to fully comply with Lipinski's rule of five, suggesting a high likelihood of good oral bioavailability. drugbank.comresearchgate.net The molecular weight is well under the 500 Da threshold, and the predicted lipophilicity (XLogP3-AA of 4.2) is within the optimal range for membrane permeability. nih.gov The absence of hydrogen bond donors and the presence of only two acceptors (the nitrogen and oxygen atoms of the oxazole (B20620) ring) further support this favorable profile. nih.gov Additionally, the compound adheres to Veber's rules, with a low topological polar surface area (TPSA) and a minimal number of rotatable bonds, which are indicators of good intestinal absorption. ni.ac.rs
Building on these foundational properties, a more detailed ADME profile can be predicted. These predictions are based on computational models that analyze the molecule's structure in relation to extensive databases of known drug behaviors. Such models are frequently used in academic research to prioritize candidates for further study. rsc.orgresearchgate.net
| ADME Parameter | Prediction | Implication for Academic Research |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut, making it suitable for oral administration studies. taylorandfrancis.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | High lipophilicity and low polar surface area suggest potential to cross the BBB, a key consideration for neurological targets. |
| P-glycoprotein (P-gp) Substrate | No (Predicted) | Not being a substrate for the P-gp efflux pump could enhance bioavailability and central nervous system penetration. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with substrates of CYP1A2. |
| CYP2C9 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with substrates of CYP2C9. |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with substrates of CYP2D6. |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with substrates of CYP3A4, a major metabolic pathway. |
| Excretion | ||
| Renal Clearance | Low (Predicted) | Excretion is likely to be primarily through metabolic pathways rather than direct renal filtration. |
The in silico analysis indicates that this compound possesses a promising ADME profile for a research compound. Its high predicted gastrointestinal absorption and ability to permeate the blood-brain barrier make it an interesting candidate for investigating biological effects in the central nervous system. taylorandfrancis.comnih.gov The benzoxazole scaffold is known for its lipophilic nature, which enhances membrane permeability and allows for effective intracellular accumulation. mdpi.com
However, the predictions also highlight a significant area for further investigation: metabolism. The compound is predicted to be an inhibitor of several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. These enzymes are responsible for the metabolism of a vast number of drugs. Inhibition of these pathways could lead to significant drug-drug interactions, a factor that, while not precluding its use in controlled academic studies, is a critical consideration for therapeutic development. Studies on other benzoxazole derivatives have also pointed towards interactions with metabolic enzymes as a key area of investigation. researchgate.net The predicted low renal clearance is consistent with a lipophilic compound that would likely be metabolized before excretion.
Reactivity and Derivatization Studies of the 2 3,4 Dimethylphenyl 1,3 Benzoxazole Core
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring
The benzoxazole ring system, while aromatic, exhibits a nuanced reactivity towards electrophilic aromatic substitution (EAS). The fused benzene (B151609) ring is generally less reactive than benzene itself due to the electron-withdrawing nature of the fused oxazole (B20620) ring. However, it can still undergo substitution reactions under appropriate conditions. The position of substitution is directed by the combined electronic effects of the fused ring and the 2-aryl substituent.
Research on related 2-phenylbenzoxazole (B188899) systems provides insights into the expected reactivity. For instance, the nitration of 2,5-diphenyl-1,3,4-oxadiazole, a related heterocyclic system, demonstrates that the phenyl rings can be nitrated under various conditions, with the regioselectivity being dependent on the nitrating agent. nih.gov For 2-phenylbenzoxazoles, electrophilic attack is anticipated to occur on the fused benzene ring. The precise location of substitution (positions 4, 5, 6, or 7) is influenced by the directing effects of the oxygen and nitrogen atoms of the oxazole ring and the electronic nature of the 2-(3,4-dimethylphenyl) group.
Halogenation of the benzoxazole core is another important electrophilic substitution reaction. Studies on the halogenation of 2H-indazoles, another class of nitrogen-containing heterocycles, have shown that regioselective mono- and poly-halogenation can be achieved under metal-free conditions using N-halosuccinimides (NXS), with the solvent playing a crucial role in the reaction's outcome. google.com Similar strategies could likely be applied to 2-(3,4-dimethylphenyl)-1,3-benzoxazole to introduce halogen atoms onto the benzoxazole ring, providing handles for further functionalization.
Functionalization and Modification Strategies at Various Positions
The functionalization of the this compound core can be achieved at several positions, offering a pathway to a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the benzoxazole nucleus and modifications of the 2-phenyl substituent.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of 2-arylbenzoxazoles. nitrkl.ac.inresearchgate.net These methods allow for the introduction of various functional groups at specific positions of the benzoxazole ring system, often with high regioselectivity. For instance, palladium-catalyzed C-H ortho-arylation of 2-amidophenols, followed by acid-mediated annulation, provides access to C4-arylated benzoxazoles. mdpi.com This strategy could be adapted to introduce substituents at the C4 position of the this compound core. Furthermore, transition metal-catalyzed methods have been developed for the functionalization at the C4, C5, and C7 positions of the fused benzene ring. nitrkl.ac.in
Modification of the 3,4-dimethylphenyl group offers another avenue for derivatization. The methyl groups on the phenyl ring are potential sites for functionalization through benzylic halogenation or oxidation, followed by further transformations. Additionally, C-H activation strategies can be employed to introduce functional groups directly onto the dimethylphenyl ring. Research on the C-H functionalization of aryl azoles has demonstrated that it is possible to introduce a variety of substituents ortho to the heterocyclic ring on the attached aromatic ring. digitellinc.com This suggests that functionalization of the C2' or C5' positions of the 3,4-dimethylphenyl ring in this compound is a feasible strategy.
The synthesis of various 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been reported, highlighting the possibility of introducing a wide range of functionalities at the 3 and 4 positions of the phenyl ring prior to the benzoxazole ring formation. mdpi.com This is typically achieved by starting with appropriately substituted benzaldehydes which are then condensed with o-aminophenols. nih.gov
| Position | Functionalization Strategy | Potential Functional Groups | Reference |
|---|---|---|---|
| Benzoxazole C4 | Pd-catalyzed C-H ortho-arylation of 2-amidophenol precursor | Aryl groups | mdpi.com |
| Benzoxazole C5/C6 | Starting from substituted 2-aminophenols | Halogens, methyl, methoxy (B1213986) | nih.govorganic-chemistry.org |
| Benzoxazole C7 | Transition metal-catalyzed C-H functionalization | Various substituents | nitrkl.ac.in |
| Dimethylphenyl Ring | C-H activation ortho to the benzoxazole ring | Aryl, alkyl, etc. | digitellinc.com |
| Dimethylphenyl Methyl Groups | Benzylic halogenation/oxidation | Halomethyl, carboxyl | N/A |
Cycloaddition and Other Pericyclic Reactions Involving Benzoxazoles
The benzoxazole ring system can participate in cycloaddition reactions, offering pathways to more complex polycyclic structures. These reactions can involve the C=N double bond or the diene system of the fused benzene ring.
One notable example is the [2+2] photocycloaddition. Irradiation of 2-phenylbenzoxazole derivatives can lead to the formation of a head-to-tail dimer through a [2+2] cycloaddition of the C=N double bonds. rsc.orgacs.org This reaction provides a route to 1,3-diazetidine structures. It is plausible that this compound could undergo a similar photochemical dimerization.
Benzoxazoles can also act as dienes in Diels-Alder reactions. wikipedia.org The fused benzene ring can react with a suitable dienophile, leading to the formation of a cyclohexene-fused benzoxazole derivative. The reactivity of the benzoxazole as a diene can be influenced by substituents on both the benzoxazole core and the 2-phenyl group. In some cases, the initial Diels-Alder adduct may undergo further transformations. researchgate.net Studies on oxazoles in Diels-Alder reactions have shown that activation of the oxazole nitrogen can facilitate the cycloaddition. nih.gov
Furthermore, dearomative [3+2] cycloaddition reactions of benzoxazoles have been reported. For instance, a phosphine-catalyzed reaction between benzoxazoles and a cyclopropenone has been developed to afford benzopyrrolo-oxazolone products. nih.gov This type of reaction involves the loss of aromaticity of the benzoxazole ring and the formation of new C-C bonds.
| Reaction Type | Reactant | Product Type | Reference |
|---|---|---|---|
| [2+2] Photocycloaddition | 2-Phenylbenzoxazole derivative | 1,3-Diazetidine dimer | rsc.orgacs.org |
| Diels-Alder [4+2] Cycloaddition | Benzoxazole (as diene) and a dienophile | Cyclohexene-fused benzoxazole | nih.govwikipedia.orgresearchgate.net |
| [3+2] Cycloaddition | Benzoxazole and a cyclopropenone | Benzopyrrolo-oxazolone | nih.gov |
Investigation of Reaction Kinetics and Thermodynamics
The formation of 2-arylbenzoxazoles is most commonly achieved through the condensation of an o-aminophenol with a benzaldehyde (B42025) derivative, followed by oxidative cyclization. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to form the aromatic benzoxazole ring. nih.gov The kinetics of this process are influenced by several factors, including the nature of the substituents on both the o-aminophenol and the benzaldehyde, the catalyst used, and the reaction conditions such as temperature and solvent. lookchem.com For instance, the presence of electron-donating groups on the benzaldehyde can facilitate the initial nucleophilic attack by the amino group of the o-aminophenol, while electron-withdrawing groups on the o-aminophenol can increase its acidity and affect the cyclization step.
The hydrolysis of 2-phenylbenzoxazole has been studied, and the rate of hydrolysis is dependent on the substituent at the 2-position of the benzoxazole ring. researchgate.net Replacement of a methyl group with a phenyl group at the 2-position was found to decrease the rate of hydrolysis, suggesting that the 2-(3,4-dimethylphenyl) group would also influence the stability of the benzoxazole ring towards hydrolysis. researchgate.net
Mechanistic Biological Activities of 2 3,4 Dimethylphenyl 1,3 Benzoxazole and Its Derivatives in Vitro and in Silico Studies
In Vitro Biological Screening Methodologies and Assays
The evaluation of the biological activities of benzoxazole (B165842) derivatives is conducted through a variety of established in vitro methodologies.
For assessing antimicrobial potential , the agar (B569324) disk diffusion and tube dilution methods are commonly employed. nih.govnih.gov In the agar diffusion method, the susceptibility of microbial strains to the compounds is determined by measuring the zone of inhibition. nih.gov The tube dilution technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov These assays are performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov
To evaluate antiproliferative and anticancer effects , the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay are standard colorimetric methods. nih.govnih.gov These assays measure cell viability and growth inhibition in various human cancer cell lines, allowing for the calculation of the IC₅₀ value—the concentration of the compound required to inhibit the growth of 50% of the cells. nih.govmdpi.com Cell viability can also be assessed using reagents like WST-1. nih.gov
For mechanistic studies, specific assays are utilized. Enzyme inhibition , such as against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is often measured using ELISA (Enzyme-Linked Immunosorbent Assay) kits. nih.gov The inhibition of DNA topoisomerases is determined through relaxation assays that measure the conversion of supercoiled plasmid DNA into its relaxed form. researchgate.net Cell cycle analysis is performed using flow cytometry to determine the distribution of cells in different phases of the cell cycle (e.g., G1, S, G2/M, and Pre-G1) after treatment with the compound. nih.govresearchgate.net The induction of apoptosis can be quantified by measuring the levels of key apoptosis-related proteins like caspases (e.g., caspase-3) and members of the Bcl-2 family. nih.govresearchgate.net
Anticancer and Antiproliferative Mechanisms
Benzoxazole derivatives have demonstrated significant anticancer activity through several distinct mechanisms, including interference with DNA, inhibition of crucial enzymes, and disruption of cellular signaling. nih.gov
DNA is a primary target for many chemotherapeutic agents. researchgate.net Benzoxazole derivatives, due to their planar aromatic structures, are capable of DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govutwente.nl This interaction can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death. utwente.nl Molecular docking and dynamics simulations have been used to visualize this binding, showing that these compounds can approach the DNA from the minor groove, causing local distortions and uncoiling of the DNA helix. researchgate.netnih.gov The lipophilic nature of some benzoxazole derivatives enhances their ability to permeate cellular membranes and accumulate intracellularly, facilitating their interaction with DNA. mdpi.com
The inhibition of specific enzymes that are overactive in cancer cells is a key strategy in targeted cancer therapy. Benzoxazole derivatives have been identified as potent inhibitors of several such enzymes.
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is largely regulated by the VEGF/VEGFR signaling pathway. nih.govmdpi.com Several novel benzoxazole derivatives have been designed as VEGFR-2 inhibitors. nih.govnih.gov Studies have shown that certain derivatives can significantly inhibit VEGFR-2, with IC₅₀ values in the nanomolar range, comparable to or even better than the reference drug sorafenib. nih.govmdpi.com For instance, one of the most potent antiproliferative benzoxazole members, compound 12l, exhibited a promising VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM. nih.govresearchgate.net This inhibition prevents the downstream signaling cascades that lead to endothelial cell proliferation and migration, thereby inhibiting angiogenesis. mdpi.com
Topoisomerase I & II Inhibition: DNA topoisomerases are vital enzymes that resolve topological problems in DNA during replication and transcription. researchgate.net Their inhibition leads to DNA damage and apoptosis in cancer cells. Certain 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. nih.gov For example, 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were found to be significant topoisomerase II inhibitors, with IC₅₀ values of 22.3 µM and 17.4 µM, respectively, showing higher potency than the reference drug etoposide (B1684455). nih.gov Other derivatives were found to be more potent topoisomerase I poisons than the reference drug camptothecin. nih.gov The inhibitory activity is influenced by the substituents on the benzoxazole ring system. researchgate.net
MMP-9 Inhibition: Matrix metalloproteinases (MMPs), particularly MMP-9 (gelatinase B), are zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis. nih.govmdpi.comresearchgate.net The inhibition of MMP-9 is a promising strategy to develop antimetastatic agents. mdpi.com While direct studies on 2-(3,4-dimethylphenyl)-1,3-benzoxazole are limited, related heterocyclic structures like 1,2,4-triazole (B32235) derivatives bearing benzothiazole (B30560) (a bioisostere of benzoxazole) have been investigated as MMP-9 inhibitors. medipol.edu.tr These studies show that specific substitutions can lead to moderate MMP-9 inhibition, suggesting that the benzoxazole scaffold could be similarly optimized for this target. medipol.edu.tr
Beyond direct enzyme inhibition, benzoxazole derivatives can induce anticancer effects by modulating critical cellular signaling pathways, primarily those governing apoptosis and the cell cycle.
Many benzoxazole derivatives have been shown to be effective apoptosis inducers. nih.govnih.gov For example, compound 12l was found to induce apoptosis in HepG2 cancer cells by 35.13%. nih.govresearchgate.net This is often achieved by altering the expression levels of key regulatory proteins. Studies have documented a significant elevation in the levels of pro-apoptotic proteins like Bax and caspase-3, coupled with a reduction in the level of the anti-apoptotic protein Bcl-2 following treatment with active benzoxazole compounds. nih.govresearchgate.net
Furthermore, these compounds can disrupt the normal progression of the cell cycle, a hallmark of many anticancer drugs. Flow cytometry analyses have revealed that certain benzoxazole derivatives can cause cell cycle arrest, particularly at the Pre-G1 or G1 phases. nih.govnih.govresearchgate.net For instance, compound 14b arrested HepG2 cell growth at the Pre-G1 phase, with the percentage of arrested cells increasing from 1.49% in control cells to 24.59% in treated cells. nih.gov
Extensive in vitro studies have confirmed the potent antiproliferative activity of 2-(3,4-disubstituted phenyl)benzoxazole derivatives against a wide range of human cancer cell lines. The data, typically presented as IC₅₀ values, reveal that the efficacy of these compounds is highly dependent on the substitution patterns on both the benzoxazole and the 2-phenyl rings. nih.govmdpi.com
Derivatives have shown pronounced activity against cell lines such as breast cancer (MCF-7), hepatocellular carcinoma (HepG2), non-small cell lung cancer (NCI-H460), and colon cancer (HCT-116). nih.govmdpi.comnih.gov Notably, several derivatives have exhibited greater potency than the standard reference drug etoposide against the NCI-H460 cell line. mdpi.com For example, compound 40 , a 2-(3,4-disubstituted phenyl)benzoxazole derivative, showed a remarkable IC₅₀ of 0.4 µM against NCI-H460 cells. mdpi.com Similarly, against HepG2 and MCF-7 cell lines, derivatives like 12l and 14i have demonstrated significant cytotoxicity, with IC₅₀ values as low as 10.50 µM and 3.22 µM, respectively. nih.govnih.gov
| Compound Series/Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 30 | NCI-H460 (Lung) | 1.7 | mdpi.com |
| Compound 33 | NCI-H460 (Lung) | 1.1 | mdpi.com |
| Compound 36 | NCI-H460 (Lung) | 1.3 | mdpi.com |
| Compound 36 | Capan-1 (Pancreatic) | 2.0 | mdpi.com |
| Compound 36 | LN 229 (Glioblastoma) | 2.2 | mdpi.com |
| Compound 40 | NCI-H460 (Lung) | 0.4 | mdpi.com |
| Compound 12l | HepG2 (Liver) | 10.50 | nih.gov |
| Compound 12l | MCF-7 (Breast) | 15.21 | nih.gov |
| Compound 14i | HepG2 (Liver) | 3.22 | nih.gov |
| Compound 14l | MCF-7 (Breast) | 6.87 | nih.gov |
| Compound 14l | HepG2 (Liver) | 6.70 | nih.gov |
| Etoposide (Reference) | NCI-H460 (Lung) | 6.1 | mdpi.com |
| Sorafenib (Reference) | HepG2 (Liver) | 5.57 | nih.gov |
Antimicrobial Activity and Mechanistic Insights
In addition to their anticancer properties, 2-substituted benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov They have been evaluated against various Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger). nih.govnih.gov
The antimicrobial mechanism of benzoxazoles is multifaceted. One proposed mechanism is the inhibition of nucleic acid synthesis, stemming from the structural analogy of the benzoxazole ring system to the purine (B94841) bases adenine (B156593) and guanine. researchgate.netnih.gov Their lipophilic character facilitates permeation through the microbial cell membrane, allowing them to accumulate intracellularly and interact with critical biomolecules. mdpi.com
Furthermore, specific benzoxazole derivatives can inhibit bacterial enzymes that are essential for survival, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. mdpi.com Some derivatives may also exert their effects by disrupting the fungal cell membrane through the inhibition of ergosterol (B1671047) synthesis. nih.gov
The potency of their antimicrobial action is highly dependent on the nature and position of substituents on the benzoxazole scaffold. For instance, a study of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that compound 47 exhibited notable activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com Other studies have identified derivatives with potent activity against Bacillus subtilis and various fungal strains, with MIC values comparable to standard antibiotics like ofloxacin (B1677185) and fluconazole. nih.gov
| Compound Series/Derivative | Microorganism | Reported MIC | Reference |
|---|---|---|---|
| Compound 47 | Pseudomonas aeruginosa (Gram-) | 0.25 µg/mL | mdpi.com |
| Compound 47 | Enterococcus faecalis (Gram+) | 0.5 µg/mL | mdpi.com |
| Compound 10 | Bacillus subtilis (Gram+) | 1.14 × 10⁻³ µM | nih.gov |
| Compound 107b | S. cerevisiae (Fungus) | 1.6 µM | nih.gov |
| Compound 107d | S. cerevisiae (Fungus) | 3.13 µM | nih.gov |
| Ofloxacin (Reference) | Bacillus subtilis (Gram+) | 3.45 × 10⁻³ µM | nih.gov |
| Ampicillin (Reference) | S. cerevisiae (Fungus) | > 64 µM | nih.gov |
Antibacterial Mechanisms (e.g., DNA gyrase inhibition)
Benzoxazole derivatives are recognized for their broad-spectrum antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com A key mechanism underlying this activity is the inhibition of DNA gyrase, an essential bacterial enzyme. google.com
DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. google.comyoutube.com This enzyme, composed of GyrA and GyrB subunits, is a validated target for antibiotics because it is essential for bacterial survival and absent in human cells. google.comnih.gov The inhibition of DNA gyrase disrupts these vital cellular processes, leading to bacterial cell death. youtube.com
In silico and in vitro studies on compounds structurally related to the benzoxazole class have demonstrated their potential to act as DNA gyrase inhibitors. For instance, docking simulations with the DNA gyrase of Staphylococcus aureus have been used to explore the binding models of potential inhibitors. nih.gov Studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, for example, identified compounds that strongly inhibited S. aureus DNA gyrase with IC₅₀ values as low as 0.15 µg/mL. nih.gov While not direct derivatives of this compound, these findings support the hypothesis that inhibiting DNA gyrase is a viable antibacterial mechanism for related heterocyclic scaffolds. The disruption of other essential microbial components, such as cell membranes or enzymes, also contributes to the antibacterial effects of benzoxazole derivatives. mdpi.com
Table 1: Research Findings on Antibacterial Mechanisms
| Compound Class | Mechanism of Action | Target Organism(s) | Key Findings |
|---|---|---|---|
| Benzoxazole Derivatives | Disruption of microbial enzymes and membranes | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Exhibit broad-spectrum antibacterial activity. mdpi.com |
| Pyrazole Derivatives | DNA Gyrase Inhibition | Staphylococcus aureus, Bacillus subtilis | Potent inhibition of DNA gyrase with IC₅₀ values in the sub-µg/mL range. nih.gov |
Antifungal Mechanisms
The antifungal activity of benzoxazole derivatives is well-documented, with research highlighting several mechanisms of action against pathogenic fungi like Candida species. nih.govnih.gov A primary target for these compounds is the fungal cell membrane, specifically the synthesis and integrity of ergosterol, its main sterol component. nih.gov
In vitro studies have demonstrated that certain benzoxazole derivatives can interfere with the fungal cell membrane in a manner comparable to established antifungal agents. nih.gov The proposed mechanisms include:
Interaction with ergosterol: The compounds may directly bind to ergosterol, disrupting membrane structure and function. nih.gov
Inhibition of ergosterol synthesis: Like azole antifungals, benzoxazole derivatives can block the biochemical pathways responsible for producing ergosterol. nih.govnih.gov
Membrane permeabilization: By altering the membrane, these compounds can cause leakage of essential cytoplasmic contents, leading to cell death. nih.gov
Further mechanistic studies have implicated other cellular processes. For example, some derivatives affect mitochondrial respiration and inhibit membrane transport processes. nih.gov In silico analyses of benzoxazole derivatives against Candida species have predicted the inhibition of enzymes like HSP90 and aldehyde dehydrogenase as potential antifungal mechanisms. nih.gov The fungicidal action of these compounds often results in accidental cell death (ACD). nih.gov
Table 2: Research Findings on Antifungal Mechanisms
| Compound Class | Mechanism of Action | Target Organism(s) | Key Findings |
|---|---|---|---|
| Benzoxazole Derivatives | Inhibition of ergosterol synthesis, membrane permeabilization, mitochondrial respiration inhibition | Candida spp. | Exhibit candidacidal activity through accidental cell death. nih.gov |
| 1,3,4-Oxadiazole Derivatives | Succinate Dehydrogenase (SDH) Inhibition | E. turcicum | Molecular docking suggests binding to the active site of SDH. frontiersin.org |
Antiviral Activity and Mechanistic Studies (e.g., HIV-1 nucleocapsid protein inhibition)
Benzoxazole derivatives have emerged as a promising class of antiviral agents, with significant research focused on their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net A key target for these compounds is the HIV-1 nucleocapsid protein (NCp7). nih.govresearchgate.netnih.gov
NCp7 is a small, basic protein with critical functions in the viral life cycle, including chaperoning the viral RNA genome during virion assembly and facilitating reverse transcription. nih.govnih.gov It features a highly conserved zinc-knuckle motif essential for its RNA/DNA binding activity. nih.gov Disrupting this interaction is a viable antiviral strategy. nih.gov
In vitro studies have shown that benzoxazole and related derivatives can inhibit NCp7. One mechanism involves the ejection of zinc ions from the zinc-knuckle structures of the protein. nih.gov This action disrupts the protein's conformation and abolishes its ability to bind to viral RNA, thereby inactivating the virus. nih.gov Virtual screening and subsequent biological evaluations have identified benzoxazolinone derivatives as potent NCp7 inhibitors, providing a basis for developing new antiretroviral agents. nih.govresearchgate.net Other antiviral strategies involving related heterocyclic compounds include targeting the HIV-1 capsid (CA) protein to block nuclear import or protecting the host antiviral protein APOBEC3G from degradation induced by the viral Vif protein. embopress.orgnih.gov
Table 3: Research Findings on Antiviral Mechanisms
| Compound Class | Mechanism of Action | Viral Target | Key Findings |
|---|---|---|---|
| Benzoxazolinone Derivatives | Inhibition of HIV-1 Nucleocapsid Protein (NCp7) | HIV-1 | Inhibitory activity can be fine-tuned by adding specific substituents to the benzoxazolinone scaffold. nih.govresearchgate.net |
| Disulfide Benzamides / Benzisothiazolones | Zinc Ejection from NCp7 | HIV-1 | The rate of zinc ejection correlates with antiviral and virucidal activity. nih.gov |
| Benzimidazole Derivatives | Protection of APOBEC3G protein | HIV-1 Vif-A3G axis | Inhibit HIV-1 replication by preventing the degradation of a key host restriction factor. nih.gov |
Anti-inflammatory Mechanisms
Derivatives of benzoxazole are recognized for their significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, and benzoxazoles have been investigated as selective inhibitors of the COX-2 isoform. nih.govnih.gov The therapeutic benefits of NSAIDs are linked to COX-2 inhibition, while undesirable side effects often stem from the inhibition of the COX-1 isoform. nih.gov
In vitro and in vivo studies have identified 2-substituted benzoxazole derivatives as potent and selective COX-2 inhibitors. nih.govnih.gov For example, 2-(2-arylphenyl)benzoxazoles have been identified as a novel scaffold for selective COX-2 inhibition, with some compounds showing anti-inflammatory potency comparable or superior to clinically used drugs like celecoxib (B62257) and diclofenac (B195802) in animal models. nih.gov
Table 4: Research Findings on Anti-inflammatory Mechanisms
| Compound Class | Mechanism of Action | Target | Key Findings |
|---|---|---|---|
| 2-Substituted Benzoxazole Derivatives | Selective COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | Potent anti-inflammatory activity with reduced potential for gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov |
| Benzoxazolone Derivatives | Myeloid Differentiation Protein 2 (MD2) Inhibition | MD2 Protein | Competitively inhibit the MD2 protein, leading to reduced IL-6 production. nih.govsemanticscholar.org |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying how chemical structure influences biological activity. For benzoxazole derivatives, SAR studies have provided valuable insights into enhancing their antibacterial, antifungal, antiviral, and anti-inflammatory effects. researchgate.netmdpi.comnih.gov
A consistent finding across multiple studies is the critical importance of substituents at the C-2 and C-5 positions of the benzoxazole core. mdpi.comnih.gov The nature of these substituents significantly modulates the biological potency.
For antimicrobial activity: Modifications at the 2- and 5-positions can enhance lipophilicity and electronic properties, optimizing interactions with microbial targets. mdpi.com For instance, the presence of electron-withdrawing and electron-releasing groups at different positions can enhance the antimicrobial effects. researchgate.net In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, antifungal activity was pronounced, and a clear SAR was observed, with the substituents at the C-2 position playing a key role. nih.gov
For antiviral activity: In the pursuit of HIV-1 NCp7 inhibitors, SAR studies on benzoxazolinone derivatives demonstrated that anti-NC activity could be precisely adjusted by adding specific substituents to the primary scaffold. nih.govresearchgate.net
For anti-inflammatory activity: SAR analysis of 2-(2-arylphenyl)benzoxazoles as COX-2 inhibitors revealed that specific substitutions on the 2-phenyl ring were key to their potency and selectivity. nih.gov
For antiproliferative activity: In studies against cancer cell lines, benzoxazole derivatives bearing a chlorine atom at position 5 or a methoxy (B1213986) group at position 3 of the 2-phenyl ring generally showed higher activity. mdpi.com
These SAR studies underscore that the benzoxazole ring is a versatile scaffold whose biological activities can be systematically optimized through targeted chemical modifications. researchgate.netresearchgate.net
Table 5: Summary of Structure-Activity Relationship (SAR) Findings
| Biological Activity | Key Structural Features | Outcome |
|---|---|---|
| Antimicrobial | Substituents at C-2 and C-5 positions of the benzoxazole core. mdpi.comnih.gov | Potency is influenced by lipophilicity and electronic properties of substituents. mdpi.com |
| Antiviral (Anti-HIV) | Specific substituents on the benzoxazolinone scaffold. nih.govresearchgate.net | Allows for fine-tuning of inhibitory activity against the HIV-1 nucleocapsid protein. nih.gov |
| Anti-inflammatory (COX-2 Inhibition) | Substitutions on the 2-phenyl ring of 2-(2-arylphenyl)benzoxazoles. nih.gov | Determines potency and selectivity for COX-2. |
Advanced Applications of 2 3,4 Dimethylphenyl 1,3 Benzoxazole in Materials Science and Other Research Fields
The unique structural and photophysical properties of the benzoxazole (B165842) scaffold, exemplified by compounds like 2-(3,4-dimethylphenyl)-1,3-benzoxazole, have positioned it as a versatile building block in various advanced scientific and technological fields. The fusion of a benzene (B151609) and an oxazole (B20620) ring creates a stable, aromatic system with inherent fluorescence and electron-accepting capabilities. These characteristics are leveraged in applications ranging from next-generation electronics to sensitive biological probes and specialized polymers. This article explores the diverse and advanced applications of this compound and its derivatives in materials science and other research domains.
Challenges, Future Directions, and Research Outlook for 2 3,4 Dimethylphenyl 1,3 Benzoxazole Research
Development of Novel and Highly Efficient Synthetic Routes for Specific Analogues
A primary challenge in the advancement of 2-(3,4-dimethylphenyl)-1,3-benzoxazole research is the development of synthetic methodologies that are not only efficient but also allow for the precise generation of specific analogues. While traditional methods for benzoxazole (B165842) synthesis, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, have been established, they often suffer from harsh reaction conditions and limited substrate scope. organic-chemistry.orgresearchgate.netrsc.org
Modern synthetic strategies have begun to address these issues, employing techniques like microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry to improve yields and reduce reaction times. mdpi.comnih.gov For instance, the synthesis of 2-arylbenzoxazoles can be achieved with high yields through the cyclocondensation of Schiff bases under microwave irradiation or ultrasound assistance, significantly shortening the reaction duration compared to conventional methods. mdpi.comnih.gov
The future in this area lies in the exploration of novel catalytic systems, including nanocatalysts and reusable ionic liquids, to create more sustainable and atom-economical synthetic pathways. nih.govresearchgate.netnih.govnih.gov The development of one-pot procedures and multi-component reactions will also be crucial for generating libraries of this compound analogues for high-throughput screening. organic-chemistry.orgmdpi.com
Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives
| Method | Catalyst/Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Conventional Heating | Acid/Base catalysts, high temperatures | Well-established | Long reaction times, harsh conditions, often low yields | organic-chemistry.orgresearchgate.net |
| Microwave-Assisted | Solvent, 600W | Reduced reaction times, improved yields | Specialized equipment required | mdpi.comnih.gov |
| Ultrasound-Assisted | 50°C | Short reaction times, energy efficient | Scalability can be a challenge | mdpi.comnih.gov |
| Mechanochemical | Grinding, minimal solvent | Environmentally friendly, rapid | May not be suitable for all substrates | mdpi.comnih.gov |
| Nanocatalyst-based | Ag@Fe2O3, TiO2–ZrO2 | High efficiency, reusability, mild conditions | Catalyst preparation and cost | nih.govckthakurcollege.net |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | Green solvent, reusable catalyst | Viscosity and purification challenges | nih.govresearchgate.net |
Deeper Exploration of Structure-Function Relationships and Mechanistic Pathways
A thorough understanding of the relationship between the molecular structure of this compound analogues and their functional properties is paramount for rational design. Research has indicated that the substituents on both the phenyl ring and the benzoxazole core play a critical role in determining the biological activity and physicochemical properties of these compounds. mdpi.comresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the therapeutic efficacy of the molecule. researchgate.net
Future research must focus on systematic modifications of the this compound scaffold. This includes varying the substitution pattern on the dimethylphenyl ring, introducing different functional groups to the benzoxazole nucleus, and exploring the impact of these changes on activity.
Mechanistic studies are also essential. The proposed pathways for benzoxazole formation often involve the initial formation of a Schiff base followed by cyclization. mdpi.comnih.govnih.gov However, alternative mechanisms, such as those involving hypervalent iodine reagents, have also been proposed and warrant further investigation to provide a more complete picture of the reaction landscape. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization of Excited States and Dynamic Processes
While standard spectroscopic techniques like NMR and mass spectrometry are routinely used to confirm the structure of newly synthesized benzoxazole derivatives, a deeper understanding of their dynamic and electronic properties requires more advanced methods. mdpi.comnih.gov The photophysical properties of benzoxazoles are of particular interest for their application in materials science, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells. chemrxiv.org
Future research should employ advanced spectroscopic techniques, such as femtosecond pump-probe spectroscopy, to investigate the ultrafast excited-state dynamics of this compound and its analogues. chemrxiv.org This will provide crucial insights into processes like internal conversion, intersystem crossing, and energy transfer, which are fundamental to their performance in optoelectronic devices. Understanding these photophysical pathways will enable the rational design of new materials with tailored optical and electronic properties.
Discovery of New Biological Targets and Novel Mechanistic Pathways
The benzoxazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net Benzoxazole derivatives have been shown to exert their effects through various mechanisms, such as inhibiting enzymes like DNA topoisomerase and protein kinases, or by disrupting microbial cell membranes. nih.govnih.gov
A significant challenge and opportunity lie in identifying novel biological targets for this compound and its analogues. This will require a combination of in vitro screening against a diverse range of biological targets and in silico approaches like molecular docking to predict potential binding interactions. researchgate.netnih.gov For instance, recent studies have explored benzoxazole-oxadiazole hybrids as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. nih.gov
Furthermore, elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial. This involves not only identifying the primary target but also understanding the downstream signaling pathways that are affected. Such knowledge is essential for optimizing lead compounds and minimizing off-target effects.
Integration into Advanced Materials and Device Architectures
The unique photophysical and electronic properties of benzoxazole derivatives make them attractive candidates for applications in materials science. researchgate.net Their planar structure and potential for extended π-conjugation are desirable for use in organic electronics. chemrxiv.org
Future research should focus on the design and synthesis of this compound-containing polymers and small molecules for integration into advanced materials and devices. This includes their potential use as:
Organic Light-Emitting Diodes (OLEDs): As emissive or host materials.
Photovoltaics: As donor or acceptor materials in organic solar cells. chemrxiv.org
Sensors: For the detection of specific ions or molecules.
Overcoming challenges related to processability, stability, and device performance will be key to realizing the full potential of these materials.
Sustainable and Green Chemistry Initiatives in Benzoxazole Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, and the production of benzoxazoles is no exception. A significant research thrust is the development of environmentally benign synthetic methods that reduce waste, avoid hazardous reagents, and utilize renewable resources. mdpi.comnih.gov
Future initiatives in this area will likely focus on:
Catalysis: The use of biodegradable and reusable catalysts, such as those based on magnetic nanoparticles or supported ionic liquids, can significantly reduce the environmental impact of the synthesis. researchgate.netnih.govckthakurcollege.net
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, deep eutectic solvents, or supercritical fluids. organic-chemistry.orgmdpi.com
Energy Efficiency: Employing energy-efficient techniques like sonication and microwave irradiation to drive reactions. researchgate.netnih.gov
The development of a truly sustainable synthesis for this compound will require a holistic approach that considers the entire lifecycle of the product, from starting materials to final disposal.
Multi-disciplinary Approaches in Benzoxazole Research
The complexity of the challenges and the breadth of the opportunities in this compound research necessitate a multi-disciplinary approach. Progress in this field will be accelerated by collaborations between:
Organic Chemists: To design and execute novel synthetic strategies. rsc.org
Medicinal Chemists and Biologists: To evaluate biological activity and elucidate mechanisms of action. researchgate.net
Materials Scientists and Physicists: To characterize photophysical properties and fabricate devices. researchgate.net
Computational Chemists: To perform in silico modeling to guide synthesis and predict properties. researchgate.netnih.gov
By integrating expertise from these diverse fields, the scientific community can more effectively address the existing challenges and pave the way for the development of innovative applications for this compound and its derivatives.
Q & A
Basic: What are the optimal synthetic routes for 2-(3,4-dimethylphenyl)-1,3-benzoxazole, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves condensation of substituted benzaldehyde derivatives with amino-triazole precursors under reflux conditions. For example, a modified approach involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and recrystallization . Key optimizations include:
- Reaction time : Extending reflux duration (e.g., 18 hours) improves cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability.
- Crystallization : Ethanol-water mixtures yield purer products (65% reported) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Answer:
A multi-technique approach is critical:
- NMR : H/C NMR confirms substitution patterns (e.g., dimethylphenyl groups) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% threshold) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (mean C–C = 0.004 Å, R factor = 0.065) .
Advanced: How can researchers resolve discrepancies in crystallographic data during structure determination?
Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation strategies include:
- Data collection : Use high-resolution synchrotron sources for weak reflections.
- Refinement software : SHELXL employs robust algorithms for anisotropic displacement parameters and twin-law correction .
- Validation tools : CheckCIF (IUCr) identifies geometric outliers (e.g., bond angle deviations >5°) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved bioactivity?
Answer:
Key SAR insights include:
- Substitution at C5 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial activity .
- Phenyl ring modifications : 3,4-Dimethoxy groups improve CNS permeability for neurological targets .
- Heterocyclic fusion : Benzoxazole-piperazine hybrids (e.g., IIIh derivatives) show A2A receptor antagonism (63% yield after recrystallization) .
- Experimental validation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize candidates .
Advanced: What computational approaches are used to predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for benzoxazole derivatives) to assess redox stability .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in water/DMSO) to predict aggregation behavior.
- Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) maps hydrogen bonding networks (e.g., C–H···O interactions) .
Advanced: What challenges arise when refining crystal structures of this compound derivatives using SHELXL?
Answer:
Common challenges include:
- Disordered solvent molecules : Use PART and EADP commands to model occupancy .
- Twinning : Apply TWIN/BASF commands for non-merohedral twinning (e.g., pseudo-merohedral cases).
- High thermal motion : Constrain anisotropic displacement parameters (ADPs) for light atoms (e.g., hydrogen) .
Advanced: How can solvatochromic effects in benzoxazole derivatives be analyzed using theoretical models?
Answer:
- Solvatochromic shifts : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO).
- Linear Solvation Energy Relationships (LSER) : Correlate absorption maxima with Kamlet-Taft parameters (α, β, π*) .
- TD-DFT : Simulates excited-state transitions to validate experimental λmax values (error <10 nm) .
Methodological: How can hydrogen bonding interactions in this compound crystal structures be validated experimentally and computationally?
Answer:
- X-ray diffraction : Identify short contacts (e.g., N–H···O < 3.0 Å) and validate with PLATON/ADDSYM .
- Hirshfeld surface analysis : Quantifies interaction ratios (e.g., H···H vs. H···O contacts) .
- DFT-based energy decomposition : Computes interaction energies for hydrogen bonds (e.g., -5 to -10 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
